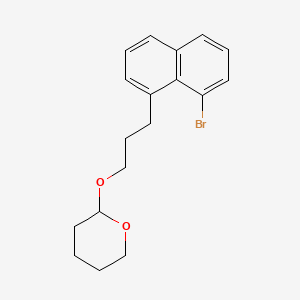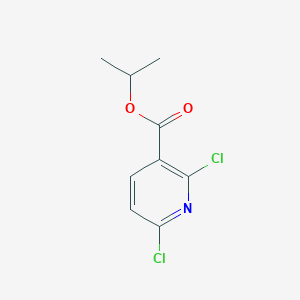
Isopropyl 2,6-dichloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2,6-dichloronicotinate is an organic compound with the molecular formula C10H9Cl2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with isopropyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,6-dichloronicotinate typically involves the esterification of 2,6-dichloronicotinic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2,6-dichloronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 2,6-dichloronicotinic acid and isopropyl alcohol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve heating and the use of a solvent, such as ethanol or dimethylformamide.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Oxidation and Reduction: Specific reagents and conditions would vary based on the target product.
Major Products
Substitution Reactions: Products include various substituted nicotinates, depending on the nucleophile used.
Hydrolysis: The major products are 2,6-dichloronicotinic acid and isopropyl alcohol.
Oxidation and Reduction: Products would depend on the specific redox reaction performed.
Aplicaciones Científicas De Investigación
Isopropyl 2,6-dichloronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of isopropyl 2,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ester group can influence its binding affinity and reactivity. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,6-dichloronicotinate: Similar in structure but with an ethyl ester group instead of isopropyl.
Methyl 2,6-dichloronicotinate: Contains a methyl ester group.
2,6-Dichloronicotinic acid: The parent acid form without esterification.
Uniqueness
Isopropyl 2,6-dichloronicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. Its distinct properties make it suitable for specific applications where other derivatives may not be as effective.
Propiedades
Fórmula molecular |
C9H9Cl2NO2 |
|---|---|
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
propan-2-yl 2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(2)14-9(13)6-3-4-7(10)12-8(6)11/h3-5H,1-2H3 |
Clave InChI |
ZSEDBQHPMGGWEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=C(N=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


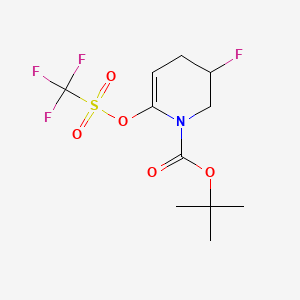
![2-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13927034.png)
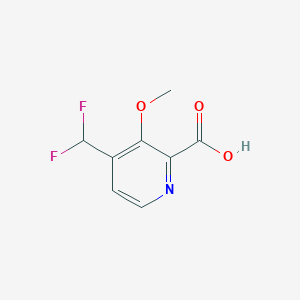


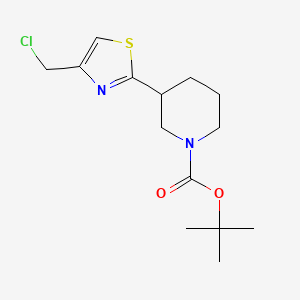

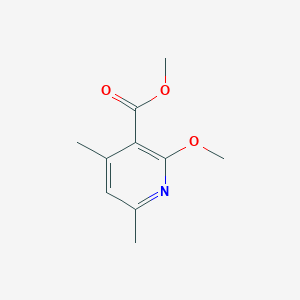
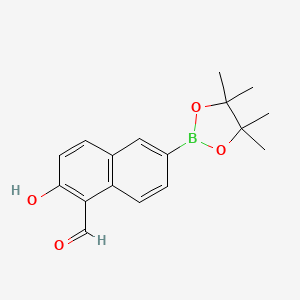
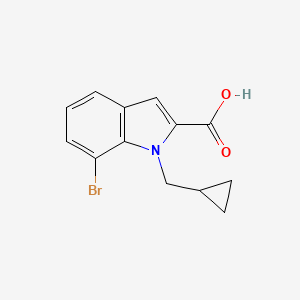

![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
